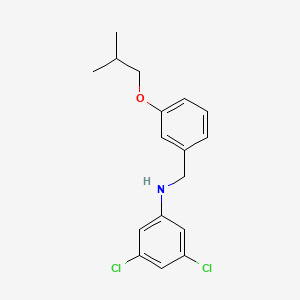

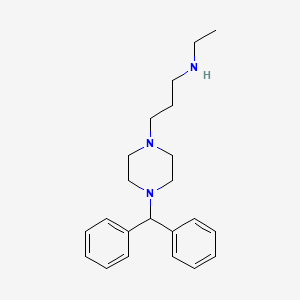

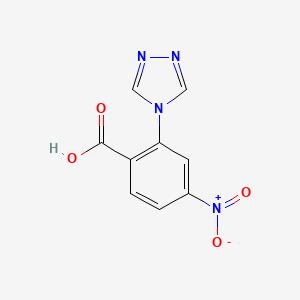

![molecular formula C9H10N6O3 B1385263 N-[4-(4-Acetil-5-metil-1H-1,2,3-triazol-1-IL)-1,2,5-oxadiazol-3-IL]acetamida CAS No. 352446-19-6](/img/structure/B1385263.png)

N-[4-(4-Acetil-5-metil-1H-1,2,3-triazol-1-IL)-1,2,5-oxadiazol-3-IL]acetamida

Descripción general

Descripción

1,2,3-Triazoles are a class of nitrogen-containing heterocyclic compounds. They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Oxadiazoles are another class of nitrogen-containing heterocycles that have been studied for their potential biological activities.

Molecular Structure Analysis

1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Chemical Reactions Analysis

1,2,3-Triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . Specific chemical reactions involving “N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide” are not available in the literature I have access to.

Aplicaciones Científicas De Investigación

Análisis integral de las aplicaciones de la N-[4-(4-Acetil-5-metil-1H-1,2,3-triazol-1-IL)-1,2,5-oxadiazol-3-IL]acetamida

Descubrimiento de fármacos: La estructura única de los 1,2,3-triazoles, que incluye la this compound, se ha utilizado ampliamente en el descubrimiento de fármacos. La capacidad de este compuesto para imitar el enlace amida E o Z lo convierte en un andamiaje valioso en la química medicinal . Se ha incorporado a varios fármacos, como anticonvulsivos y antibióticos, debido a su alta estabilidad química y capacidad de enlace de hidrógeno .

Síntesis orgánica: En la síntesis orgánica, el anillo triazol de este compuesto proporciona una plataforma estable para modificaciones químicas adicionales. Su inercia a condiciones ácidas o básicas permite diversas aplicaciones sintéticas, incluido el desarrollo de nuevas metodologías sintéticas .

Química de polímeros: El núcleo triazol también es significativo en la química de polímeros. Su robustez puede mejorar la estabilidad de los polímeros, y su carácter aromático puede contribuir a las propiedades físicas del material, como la rigidez y la resistencia térmica .

Química supramolecular: Los químicos supramoleculares han explotado el fuerte momento dipolar y la capacidad de enlace de hidrógeno de los triazoles para crear nuevos ensamblajes moleculares. Estas características son cruciales para diseñar moléculas que pueden autoensamblarse en estructuras complejas .

Bioconjugación: Los grupos reactivos del compuesto lo convierten en un excelente candidato para técnicas de bioconjugación. Se puede utilizar para unir biomoléculas a varios sustratos o entre sí, lo cual es esencial en el desarrollo de sistemas de administración de fármacos dirigidos .

Biología química: En la biología química, el anillo triazol sirve como una herramienta versátil para sondear sistemas biológicos. Se puede utilizar para etiquetar o inmovilizar biomoléculas, lo que ayuda en el estudio de los procesos biológicos a nivel molecular .

Imágenes fluorescentes: Debido a sus propiedades fluorescentes, este compuesto se puede utilizar en técnicas de imagen. Puede ayudar a rastrear el movimiento de moléculas dentro de las células, proporcionando información sobre la dinámica celular .

Ciencia de materiales: Los derivados de triazol han encontrado aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas o mecánicas específicas. La estabilidad y versatilidad del anillo triazol lo hacen adecuado para crear materiales avanzados .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some 1,2,3-triazoles have been used in medicinal compounds , the safety and hazards of “N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide” are not available in the literature I have access to.

Direcciones Futuras

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . Future research could focus on the synthesis and characterization of “N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide” and other similar compounds, as well as their potential applications in various fields.

Mecanismo De Acción

Mode of action

Compounds containing 1,2,3-triazole and oxadiazole moieties often work by forming hydrogen bonds with their targets, leading to changes in the targets’ function .

Biochemical pathways

1,2,3-triazoles and oxadiazoles are known to affect a wide range of biological pathways due to their ability to interact with various enzymes and receptors .

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, which could potentially influence the compound’s bioavailability .

Result of action

1,2,3-triazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including antiproliferative effects .

Action environment

1,2,3-triazoles are known for their high chemical stability, which suggests they may be resistant to various environmental conditions .

Análisis Bioquímico

Biochemical Properties

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may interact with proteins involved in cell signaling pathways, affecting their phosphorylation status and activity.

Cellular Effects

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may also affect the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide involves its interaction with various biomolecules. It can bind to enzymes and proteins, inhibiting or activating their activity. For instance, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that triazole derivatives are generally stable under physiological conditions, but their activity may decrease over time due to degradation . Long-term exposure to N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide may lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, such as liver damage or oxidative stress. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.

Metabolic Pathways

N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms and distribution patterns of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can provide insights into its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O3/c1-4-7(5(2)16)11-14-15(4)9-8(10-6(3)17)12-18-13-9/h1-3H3,(H,10,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPVPXCWCPNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NON=C2NC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

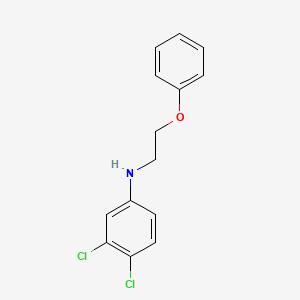

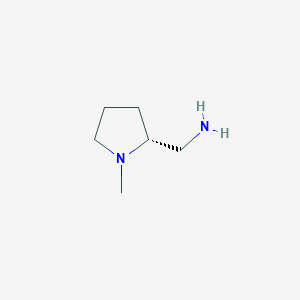

![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)

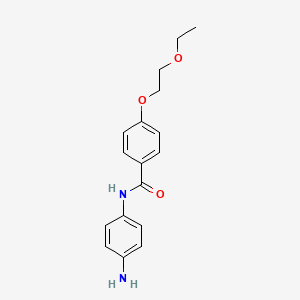

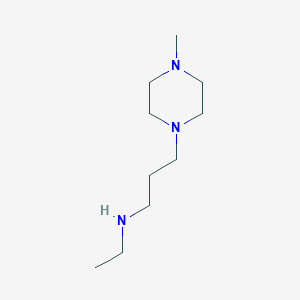

![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)

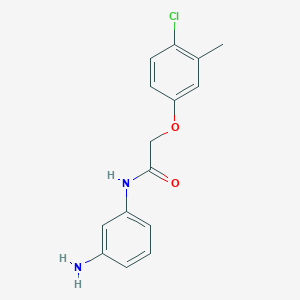

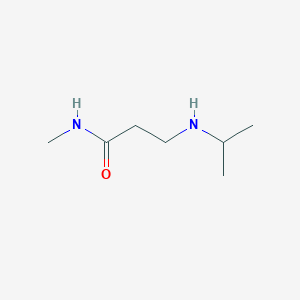

![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)

![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)